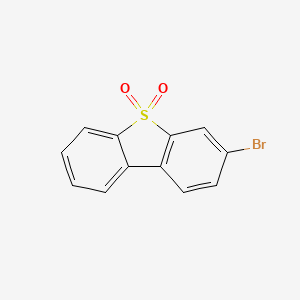

3-Bromodibenzothiophene 5,5-Dioxide

Description

Significance of Dibenzothiophene (B1670422) 5,5-Dioxide Scaffolds in Advanced Chemical Sciences

The dibenzothiophene 5,5-dioxide scaffold is a cornerstone in the development of advanced materials, particularly in the field of organic electronics. mdpi.com Its rigid, planar structure and inherent electronic characteristics make it an ideal building block for organic semiconductors. mdpi.comossila.com These materials are integral to a variety of electronic devices, including:

Organic Field-Effect Transistors (OFETs) mdpi.com

Organic Light-Emitting Diodes (OLEDs) beilstein-journals.org

Organic Photovoltaics (OPVs) mdpi.com

Sensors researchgate.net

The introduction of the dibenzothiophene 5,5-dioxide core into polymers and small molecules can enhance their performance in these applications. ossila.comresearchgate.net For instance, its incorporation into donor-acceptor type conjugated polymers has been shown to yield materials with high photocatalytic activity, which is beneficial for processes like hydrogen evolution. ossila.com Furthermore, these scaffolds are utilized in synthetic chemistry as foundational structures for constructing complex molecules for materials science and potentially for pharmaceuticals. ontosight.ai

Electronic and Structural Attributes of the Sulfone Moiety in Polycyclic Systems

The sulfonyl group (SO2) is the key to the distinctive properties of dibenzothiophene 5,5-dioxides. ossila.com This group is strongly electron-withdrawing, which significantly influences the electronic landscape of the entire polycyclic system. ossila.com This electron deficiency lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a crucial factor for tuning the electronic and photophysical properties of organic materials. researchgate.net

Structurally, the oxidation of the sulfur atom to a sulfone alters the geometry of the thiophene (B33073) ring, impacting the planarity and rigidity of the molecule. ontosight.airesearchgate.net This structural rigidity, combined with the electronic-withdrawing nature of the sulfone, contributes to the high thermal stability observed in these compounds. researchgate.netnih.gov The presence of the sulfone group can also improve the solubility of the resulting materials in aqueous solutions, a valuable property for certain processing and application contexts. ossila.com

Focus on 3-Bromodibenzothiophene (B2736119) 5,5-Dioxide

As a specific derivative, 3-Bromodibenzothiophene 5,5-Dioxide is a valuable intermediate in chemical synthesis. pharmaffiliates.com The bromine atom at the 3-position provides a reactive site for further functionalization, most commonly through cross-coupling reactions. This allows for the strategic attachment of other molecular fragments to the dibenzothiophene 5,5-dioxide core, enabling the synthesis of a wide array of complex organic materials with precisely engineered properties.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 116668-69-0 | pharmaffiliates.comlookchem.com |

| Molecular Formula | C₁₂H₇BrO₂S | lookchem.com |

| Molecular Weight | 295.15 g/mol | pharmaffiliates.comlookchem.com |

| Melting Point | 226.0 to 230.0 °C | lookchem.com |

| Appearance | Crystalline Powder | fishersci.com |

Synthesis

The synthesis of dibenzothiophene 5,5-dioxide derivatives can be achieved through various routes. A common method involves the oxidation of the corresponding dibenzothiophene. For instance, 3,7-dibromodibenzothiophene 5,5-dioxide is prepared by the bromination of dibenzothiophene 5,5-dioxide using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. ossila.com Another approach involves the electrochemical synthesis from precursors like 1-propynylbenzene and 4-methylbenzenesulfonhydrazide, which can yield benzo[b]thiophene-1,1-dioxides. nih.gov The synthesis of related brominated thiophenes often involves treating the parent heterocycle with NBS in a suitable solvent system like chloroform (B151607) and acetic acid. chemicalbook.com

Applications in Research and Development

This compound is primarily used as a research chemical and a building block in synthetic organic chemistry. pharmaffiliates.com Its utility stems from the combination of the electron-deficient dibenzothiophene 5,5-dioxide core and the reactive bromine substituent. This allows chemists to employ it in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, to construct larger, conjugated systems. researchgate.net These resulting materials are often targeted for applications in organic electronics, where the electron-accepting nature of the dibenzothiophene 5,5-dioxide unit is highly desirable. ossila.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRCPNQYOKMDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromodibenzothiophene 5,5 Dioxide and Its Analogues

Oxidative Synthesis of Dibenzothiophene (B1670422) 5,5-Dioxide Precursors

The initial step in the synthesis of 3-bromodibenzothiophene (B2736119) 5,5-dioxide involves the oxidation of dibenzothiophene to its corresponding 5,5-dioxide. This transformation is key to activating the aromatic core for subsequent functionalization. Various oxidative methods have been developed to achieve this conversion efficiently.

Peroxide-Mediated Oxidation Pathways

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for the conversion of dibenzothiophene to dibenzothiophene 5,5-dioxide. acs.orgacs.org This "green" oxidizing agent is often used in conjunction with various catalysts and solvent systems to enhance reaction rates and yields. acs.orgresearchgate.net

One approach involves the use of hydrogen peroxide in acetic acid, which typically requires elevated temperatures to proceed to completion. smolecule.com Another method utilizes a biphasic system, such as a model fuel and methanol, with a catalyst to facilitate the oxidation of sulfur compounds. researchgate.net The catalytic oxidation of dibenzothiophene using hydrogen peroxide can also be achieved at room temperature in an acetonitrile-water mixture with metal-sulfophthalocyanine catalysts. rsc.org In some systems, the in-situ generation of hydrogen peroxide via cathodic oxygen reduction has been demonstrated as a viable strategy for the oxidation of dibenzothiophene. acs.org

The reaction kinetics can be influenced by factors such as the concentration of hydrogen peroxide and the presence of catalysts. For instance, the decomposition of hydrogen peroxide can become a competing reaction at higher temperatures. researchgate.net The use of solid base catalysts like hydrotalcite has been explored, with the catalytic activity being dependent on factors such as the catalyst's composition and pretreatment. researchgate.net

Table 1: Examples of Peroxide-Mediated Oxidation of Dibenzothiophene

| Oxidant System | Catalyst/Solvent | Conditions | Product | Reference |

| Hydrogen Peroxide | Acetic Acid | Heating | Dibenzothiophene 5,5-Dioxide | smolecule.com |

| Hydrogen Peroxide | Metal-Sulfophthalocyanines / Acetonitrile-Water | Room Temperature | Dibenzothiophene 5,5-Dioxide | rsc.org |

| In-situ H₂O₂ | Carbon Black/PTFE Cathode | Electrochemical | Dibenzothiophene 5,5-Dioxide | acs.org |

| Hydrogen Peroxide | Hydrotalcite / Acetonitrile | 333 K | Dibenzothiophene 5,5-Dioxide | researchgate.net |

Alternative Oxidative Routes

Besides hydrogen peroxide, other oxidizing agents can be employed for the synthesis of dibenzothiophene 5,5-dioxide. Meta-chloroperbenzoic acid (mCPBA) in a solvent like dichloromethane (B109758) is an effective reagent for this transformation, achieving complete conversion to the sulfone at room temperature. smolecule.com Other oxidants such as chromium trioxide and oxone have also been reported for this purpose. researchgate.net

Regioselective Bromination Strategies for Dibenzothiophene 5,5-Dioxide

Once dibenzothiophene 5,5-dioxide is obtained, the next critical step is the regioselective introduction of a bromine atom at the 3-position. The electron-withdrawing nature of the sulfone group directs the electrophilic substitution to specific positions on the aromatic rings. ossila.com

Electrophilic Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of dibenzothiophene 5,5-dioxide. ossila.comsmolecule.com NBS serves as a source of electrophilic bromine, particularly in the presence of an acid catalyst. youtube.com The reaction is typically carried out in a strong acid medium, which facilitates the generation of the active brominating species. ossila.comsmolecule.com

Sulfuric Acid-Catalyzed Bromination Conditions

Concentrated sulfuric acid is a common solvent and catalyst for the bromination of dibenzothiophene 5,5-dioxide with NBS. ossila.comsmolecule.com The procedure often involves dissolving the dibenzothiophene 5,5-dioxide in sulfuric acid and then adding NBS portion-wise at a controlled temperature, often starting at 0-5°C and then allowing the reaction to proceed at room temperature. smolecule.com This method allows for the selective introduction of bromine atoms onto the dibenzothiophene framework. smolecule.com

Considerations for Regioselectivity and Isomer Formation

The sulfone group in dibenzothiophene 5,5-dioxide is a meta-director. Consequently, electrophilic aromatic substitution, such as bromination, is directed to the 3 and 7 positions. ossila.comsmolecule.com Depending on the stoichiometry of the brominating agent, both mono- and di-brominated products can be obtained. For the synthesis of 3-bromodibenzothiophene 5,5-dioxide, controlling the amount of NBS is crucial to favor the formation of the monosubstituted product over the 3,7-dibromo derivative. Sulfonation of dibenzothiophene 5,5-dioxide has been shown to yield the 3,7-disulphonic acid, further illustrating the directing effect of the sulfone group. researchgate.net

Derivatization from this compound

The bromine atom at the 3-position of the dibenzothiophene 5,5-dioxide scaffold is a versatile handle for a variety of cross-coupling reactions. This reactivity enables the introduction of a wide range of substituents, leading to the synthesis of complex molecules with extended π-conjugated systems or specific functional groups for targeted applications.

Carbon-Nitrogen (C-N) Coupling Reactions for Amine Functionalization (e.g., Ullmann Type)

The formation of a carbon-nitrogen bond is a fundamental transformation for introducing amine functionalities into the this compound framework. The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for this purpose. wikipedia.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org

In a typical Ullmann-type reaction, this compound can be reacted with various primary or secondary amines to yield the corresponding 3-amino-dibenzothiophene 5,5-dioxide derivatives. The reaction conditions often require high temperatures and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency and substrate scope. Ligands such as 1,10-phenanthroline (B135089) or L-proline can facilitate the reaction at lower temperatures. wikipedia.orgmdpi.com

The Goldberg reaction, a variation of the Ullmann condensation, is particularly useful for the N-arylation of amides and anilines. wikipedia.org This method provides an alternative to palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl compounds. wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product | Ref |

| This compound | Aniline | Copper(I) Iodide | 1,10-Phenanthroline | Potassium Carbonate | NMP | 3-(Phenylamino)dibenzo[b,d]thiophene 5,5-dioxide | wikipedia.org |

| This compound | Pyrrolidine | Copper(I) Iodide | L-Proline | Potassium Phosphate | DMF | 3-(Pyrrolidin-1-yl)dibenzo[b,d]thiophene 5,5-dioxide | mdpi.com |

| This compound | Ammonia | Copper(I) Iodide | Salicylaldoxime | Cesium Carbonate | Dioxane | 3-Aminodibenzo[b,d]thiophene 5,5-dioxide | nih.gov |

Carbon-Carbon (C-C) Coupling Reactions for Extended Conjugated Systems (e.g., Stille Cross-Coupling)

To construct extended π-conjugated systems based on the dibenzothiophene 5,5-dioxide core, carbon-carbon coupling reactions are indispensable. The Stille cross-coupling reaction, which utilizes a palladium catalyst to couple an organotin reagent with an organic halide, is a powerful tool for this purpose. nrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the use of air- and moisture-stable organostannane reagents. nrochemistry.comwikipedia.org

In the context of this compound, a Stille coupling would involve its reaction with an organostannane, such as a trialkyl(aryl)tin or trialkyl(vinyl)tin reagent, in the presence of a palladium(0) catalyst. wikipedia.org Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) precursor. libretexts.org The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organotin reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nrochemistry.com

The choice of ligands for the palladium catalyst can be crucial for achieving high yields and preventing side reactions. scribd.com Additives like copper(I) iodide can also accelerate the reaction rate in some cases. scribd.com This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position, leading to materials with tailored electronic and optical properties.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product | Ref |

| This compound | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Triphenylphosphine | Toluene | 3-(Thiophen-2-yl)dibenzo[b,d]thiophene 5,5-dioxide | nrochemistry.comwikipedia.org |

| This compound | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | Triphenylphosphine | DMF | 3-Vinyldibenzo[b,d]thiophene 5,5-dioxide | wikipedia.org |

| This compound | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ | Tri(tert-butyl)phosphine | Dioxane | 3-(4-Methoxyphenyl)dibenzo[b,d]thiophene 5,5-dioxide | libretexts.org |

Introduction of Fluoro-Substituents via Displacement and Analogous Reactions

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. While direct nucleophilic aromatic substitution of the bromine in this compound with fluoride (B91410) is challenging, analogous reactions on related precursors or derivatives can achieve this transformation.

One approach involves the synthesis of a suitable precursor, such as a diaryl ether, followed by a cyclization reaction to form the dibenzothiophene core. For instance, a nucleophilic aromatic substitution reaction on a difluorinated aromatic compound can be employed to build the necessary framework. mdpi.com

Another strategy involves the use of sulfonium (B1226848) salts as leaving groups for aromatic fluorination. Although not a direct displacement on the bromo-compound, this highlights a synthetic route to fluorinated dibenzothiophene derivatives. uliege.be For example, a dibenzothiophene sulfonium salt can undergo nucleophilic fluorination with [¹⁸F]fluoride, demonstrating a pathway to radiolabeled compounds. uliege.be While this specific example doesn't start from the bromo-derivative, it illustrates a powerful method for introducing fluorine into the dibenzothiophene system.

Research has also focused on the synthesis of fluorinated analogues for applications in medicinal chemistry, such as the development of radioligands for receptors. nih.gov These syntheses often involve multi-step sequences where the fluorine atom is introduced at an earlier stage of the synthesis.

| Precursor | Reagent | Conditions | Product | Ref |

| 1,4-Dibromo-2,5-difluorobenzene | 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | Nucleophilic aromatic substitution | Bromo-substituted ether-linked polymer | mdpi.com |

| Dibenzothiophene sulfonium salt | [¹⁸F]Fluoride | High temperature | [¹⁸F]Fluorinated dibenzothiophene derivative | uliege.be |

| Phenol precursor | Diiodomethane-d₂, then TBAF | Multi-step synthesis | N-(5-Fluoro-2-phenoxyphenyl) derivative | nih.gov |

General Derivatization Principles for Modulating Reactivity

The reactivity of the this compound core can be modulated by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups generally enhance the susceptibility of the aryl halide to nucleophilic attack in reactions like the Ullmann condensation. wikipedia.org Conversely, electron-donating groups can increase the electron density of the aromatic system, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions.

The sulfone group in the 5,5-dioxide moiety is a strong electron-withdrawing group, which activates the entire ring system towards certain reactions but can also influence the regioselectivity of further substitutions. The strategic placement of other functional groups can direct subsequent transformations. For instance, the introduction of a directing group via a C-C or C-N coupling reaction can facilitate further functionalization at a specific position on the dibenzothiophene scaffold.

Understanding these principles allows for the rational design of synthetic routes to complex dibenzothiophene derivatives with desired properties. By carefully selecting the reaction type and the coupling partner, a wide range of functionalities can be introduced, leading to a vast library of compounds for various applications.

Reactivity and Mechanistic Investigations of 3 Bromodibenzothiophene 5,5 Dioxide

Reactivity at the Bromo-Substituted Position

The presence of the bromine atom on the dibenzothiophene (B1670422) 5,5-dioxide core is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides. libretexts.org In this type of reaction, a nucleophile displaces a halide ion from an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The sulfone group in 3-Bromodibenzothiophene (B2736119) 5,5-Dioxide is strongly electron-withdrawing, thus activating the aromatic ring system for SNAr.

The general mechanism for SNAr involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the specific positions of the electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com For instance, the reaction of 2,4-dinitrofluorobenzene with amino groups in peptides is a classic example of SNAr. libretexts.org

Mechanisms of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an organic halide or pseudohalide and an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. wikipedia.orgresearchgate.net

The general catalytic cycle for many cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-Bromodibenzothiophene 5,5-Dioxide), forming a new organometallic complex. wikipedia.org

Transmetalation: The organic group from the organometallic reagent is transferred to the initial metal complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic fragments on the metal center are coupled and eliminated from the metal, forming the final product and regenerating the active catalyst. wikipedia.org

A variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, are utilized for the construction of biaryl compounds. researchgate.net For example, the Suzuki coupling of aryl bromides with phenylboronic acid is a widely used method for this purpose. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for the efficiency and selectivity of these reactions.

Reactivity of the Sulfone Moiety

The sulfone group in this compound also exhibits characteristic reactivity, particularly in cleavage and reduction reactions.

Carbon-Sulfur Bond Cleavage Reactions

The carbon-sulfur bonds in dibenzothiophene and its derivatives can be cleaved under certain conditions. For instance, the thermal reaction of 6-(4''-dibenzothienyl)-2,2'-bipyridine with a ruthenium carbonyl complex leads to double carbon-sulfur bond cleavage. rsc.org Similarly, photochemical reactions with iron carbonyls can also induce C-S bond scission. rsc.org Reductive desulfurization of dibenzothiophene can be achieved using active alkali metals like sodium or lithium. researchgate.net

Photodeoxygenation Mechanisms of Sulfoxide (B87167) Derivatives

While the primary focus is on the 5,5-dioxide, the related sulfoxide derivatives undergo photodeoxygenation. The photolysis of dibenzothiophene S-oxide (DBTO) derivatives can lead to deoxygenation, forming the corresponding sulfide (B99878). researchgate.netnih.govacs.org This process is suggested to produce atomic oxygen. nih.gov The mechanism of photodeoxygenation can be pH-sensitive. nih.govacs.org Under basic conditions, a photoinduced electron transfer can occur, while at neutral and acidic pH, a direct S-O bond scission mechanism is proposed. nih.govacs.org

Electrophilic and Nucleophilic Substitution Patterns on the Dibenzothiophene 5,5-Dioxide Core

The substitution pattern on the dibenzothiophene 5,5-dioxide core is dictated by the electronic nature of the sulfone group. The parent dibenzothiophene is an electron-rich system, and electrophilic aromatic substitution typically occurs at positions para to the sulfur atom. wikipedia.org However, the oxidation of the sulfur to a sulfone significantly alters the electronic properties of the ring system.

The sulfone group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. wikipedia.org When electrophilic substitution does occur on the dibenzothiophene 5,5-dioxide core, it is directed to the meta positions (positions 2, 3, 7, and 8). wikipedia.org For example, sulfonation of dibenzothiophene 5,5-dioxide yields the 3,7-disulfonic acid. researchgate.net

Conversely, the electron-deficient nature of the dibenzothiophene 5,5-dioxide core makes it susceptible to nucleophilic attack. As discussed in section 3.1.1, nucleophilic aromatic substitution is a key reaction pathway, especially at positions bearing a good leaving group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum (typically 7.0-9.0 ppm) would be of particular interest. The protons on the dibenzothiophene (B1670422) 5,5-dioxide core would exhibit complex splitting patterns due to coupling with neighboring protons. The introduction of the bromine atom at the 3-position would influence the chemical shifts of the adjacent protons, causing them to shift downfield.

Hypothetical ¹H NMR Data Table

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | Predicted downfield | Doublet | ~8.0 |

| H-2 | Predicted downfield | Doublet of doublets | ~8.0, ~1.5 |

| H-4 | Predicted downfield | Doublet | ~1.5 |

| H-6 | Predicted aromatic | Multiplet | - |

| H-7 | Predicted aromatic | Multiplet | - |

| H-8 | Predicted aromatic | Multiplet | - |

| H-9 | Predicted aromatic | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct signals for the bromine-substituted carbon (C-3), the carbons adjacent to the sulfone group (C-4a, C-5a), and the other aromatic carbons. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Hypothetical ¹³C NMR Data Table

| Carbon | Chemical Shift (ppm) |

| C-3 | Predicted ~120-130 |

| Quaternary Carbons | Predicted ~130-145 |

| Other Aromatic CH | Predicted ~120-140 |

Two-Dimensional Correlation Spectroscopy (2D-COSY)

A 2D-COSY experiment would definitively establish the proton-proton coupling network within the molecule. Cross-peaks in the 2D spectrum would connect signals from protons that are coupled to each other, confirming the assignments made from the 1D ¹H NMR spectrum and helping to resolve any overlapping multiplets. This would be particularly useful for assigning the protons on the unsubstituted benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of 3-Bromodibenzothiophene (B2736119) 5,5-Dioxide and to study its fragmentation pattern. The mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for similar compounds involve the loss of SO₂, Br, and cleavage of the aromatic rings.

Hypothetical Mass Spectrometry Data Table

| m/z | Proposed Fragment |

| 294/296 | [M]⁺ (Molecular ion) |

| 230/232 | [M - SO₂]⁺ |

| 215 | [M - Br]⁺ |

| 166 | [M - Br - SO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. The most prominent absorption bands would be associated with the sulfone group (SO₂). These typically appear as two strong stretching vibrations. The spectrum would also show absorptions corresponding to the aromatic C-H and C=C stretching and bending vibrations.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1300-1350 | Asymmetric SO₂ stretch | Sulfone |

| ~1150-1200 | Symmetric SO₂ stretch | Sulfone |

| ~3000-3100 | Aromatic C-H stretch | Aromatic ring |

| ~1450-1600 | Aromatic C=C stretch | Aromatic ring |

| ~700-900 | Aromatic C-H bend | Aromatic ring |

Electronic Absorption and Emission Spectroscopy

UV-Visible absorption and fluorescence emission spectroscopy would provide information about the electronic transitions within the molecule. The UV-Vis spectrum of dibenzothiophene and its derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π-π* transitions. The position and intensity of these bands would be influenced by the bromine substituent and the sulfone group. Fluorescence spectroscopy would reveal the emission properties of the molecule after excitation with UV light, providing insights into its potential applications in optoelectronic materials.

Without experimental data, the specific wavelengths of maximum absorption (λmax) and emission cannot be provided.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For compounds like 3-bromodibenzothiophene 5,5-dioxide, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). The core structure of dibenzothiophene S,S-dioxide acts as the primary chromophore.

The oxidation of the sulfur atom in the dibenzothiophene core to a sulfonyl group transforms it from an electron-donating entity into a potent electron-accepting group. This change significantly alters the electronic structure and, consequently, the absorption properties of the molecule. Studies on related oxidized benzothiophene derivatives show that an increase in the number of oxygen atoms on the sulfur leads to a red-shift (a shift to longer wavelengths) in the absorption maxima (λmax).

Table 1: Illustrative UV-Vis Absorption Data for Related Dibenzothiophene Structures

| Compound/Polymer Class | Solvent | Absorption Maxima (λmax) |

|---|

Note: This table provides contextual data for related structures, not for this compound itself.

Photoluminescence and Phosphorescence Spectroscopy

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). The dibenzothiophene S,S-dioxide core, being an electron-deficient unit, is a key component in designing fluorescent and phosphorescent materials.

The emission properties are highly dependent on the molecular structure and environment. For instance, some derivatives of dibenzothiophene-S,S-dioxide exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly luminescent in an aggregated state or in solid form. This is because the rigid structure in the aggregated state restricts intramolecular rotations, which are non-radiative decay pathways for the excited state energy.

A crucial factor for this compound is the presence of the bromine atom. Halogens, particularly heavier ones like bromine and iodine, are known to induce a "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁). A more efficient ISC process can lead to quenched fluorescence but significantly enhanced phosphorescence. Therefore, it is plausible that this compound would exhibit stronger phosphorescence compared to its non-brominated counterpart. Studies on other organic molecules have demonstrated that bromination can lead to measurable phosphorescence at room temperature.

While specific PL data for the 3-bromo derivative is unavailable, related sulfone-containing organic compounds have been shown to be effective phosphorescent emitters, particularly when crystallization restricts molecular motion and minimizes quenching of the triplet state.

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of a compound. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials. These potentials are crucial for estimating the energy levels of the HOMO and LUMO. The HOMO level is often calculated from the onset potential of oxidation, while the LUMO level is determined from the onset of reduction. The difference between these energy levels provides the electrochemical energy gap.

The dibenzothiophene 5,5-dioxide moiety is a strong electron acceptor due to the sulfone group. This characteristic suggests that this compound would likely exhibit n-type (electron-transporting) semiconductor properties. Its reduction potential is expected to be accessible, reflecting the stability of its radical anion. The oxidation of the dibenzothiophene core is generally irreversible.

The bromo-substituent will influence these electrochemical properties. Due to its electronegativity, it is expected to make the molecule slightly harder to oxidize and easier to reduce, thus lowering both the HOMO and LUMO energy levels compared to the unsubstituted parent compound. This tuning of frontier molecular orbital energies is a key strategy in the design of organic electronic materials.

Table 2: Representative Electrochemical Data for a Related Compound

| Compound | Method | HOMO (eV) | LUMO (eV) |

|---|

Note: This table shows data for a complex containing a dibenzothiophene unit to illustrate typical energy levels. The values are not specific to this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice. Such information is vital for understanding structure-property relationships.

A crystal structure for this compound is not publicly available. However, the crystal structure of the parent compound, dibenzothiophene 5,5-dioxide, has been determined. From this parent structure, it is known that the dibenzothiophene core is largely planar. The C-S bond lengths are shorter than a typical single bond, indicating some degree of delocalization, and the O-S-O bond angle is characteristic of a sulfone group.

For this compound, a crystal structure would confirm the planarity of the fused ring system and provide the exact geometry of the C-Br and S-O bonds. Furthermore, it would reveal how the molecules pack in the solid state. Intermolecular interactions, such as π-π stacking between the aromatic cores and potential halogen bonding involving the bromine atom, would be elucidated. These interactions are critical as they govern the bulk material properties, including charge transport in organic semiconductors and the efficiency of solid-state luminescence.

Table 3: Crystallographic Information for the Parent Compound Dibenzothiophene 5,5-Dioxide

| Parameter | Value |

|---|---|

| Compound Name | Dibenzothiophene 5,5-dioxide nih.gov |

| CCDC Number | 812519 nih.gov |

Note: This table provides crystallographic reference information for the unsubstituted parent compound.

Applications in Advanced Materials and Chemical Technologies

Utilization in Organic Light-Emitting Diodes (OLEDs)

The performance of OLEDs is critically dependent on the properties of the organic materials used in their various layers. Dibenzothiophene-based compounds, including derivatives of 3-Bromodibenzothiophene (B2736119) 5,5-Dioxide, have been instrumental in the development of high-performance OLEDs, especially in addressing the challenges associated with efficiency and stability.

Design and Synthesis of Electron Transport and Hole Blocking Materials

In OLEDs, electron transport materials (ETMs) and hole blocking materials (HBMs) play a crucial role in balancing charge injection and confinement within the emissive layer, thereby enhancing efficiency and device lifetime. The electron-deficient nature of the dibenzothiophene (B1670422) dioxide core makes it an excellent candidate for these applications.

Novel hole blocking materials based on 2,6-disubstituted dibenzo[b,d]thiophene have been designed and synthesized for high-performance blue phosphorescent OLEDs (PhOLEDs). rsc.org For instance, the compound 3,3′,3′′,3′′′-(dibenzo[b,d]thiophene-2,6-diylbis(benzene-5,3,1-triyl))tetrapyridine (26DBTPTPy) demonstrates the potential of the dibenzothiophene core. rsc.org This material possesses a deep highest occupied molecular orbital (HOMO) energy level of -6.91 eV and a high triplet energy, which are desirable properties for effective hole blocking. rsc.org The design of such materials often involves computational simulations to predict their orbital distribution and physicochemical properties before synthesis. rsc.org

The general structure of an OLED includes several layers: the anode, the hole injection layer (HIL), the hole transport layer (HTL), the emissive layer (EML), the electron transport layer (ETL), and the cathode. ossila.com HBMs are typically inserted between the EML and the ETL to prevent holes from leaking out of the emissive layer, thus increasing the probability of electron-hole recombination within the EML. researchgate.net The effectiveness of a hole blocking material is determined by its ability to have a high barrier for hole transport and good electron mobility. researchgate.net

Development of Luminescent Compounds and Emissive Layer Components

The emissive layer is the heart of an OLED, where electroluminescence occurs. researchgate.net Materials used in the emissive layer can be either fluorescent or phosphorescent emitters, often doped into a host material. ossila.comresearchgate.net The choice of materials for the emissive layer dictates the color, efficiency, and lifetime of the device. researchgate.net

While direct use of 3-Bromodibenzothiophene 5,5-Dioxide as a primary emitter is less common, its derivatives are employed as host materials or as components in more complex luminescent structures. The rigid and planar structure of the dibenzothiophene core can be functionalized to tune the photophysical properties of the resulting molecule. For example, by introducing various aromatic or heterocyclic groups at the bromo-position, it is possible to create materials with specific emission colors and high quantum yields.

In the context of white OLEDs (WOLEDs), a combination of different colored emitters is often used. For instance, a blue emitting material can be combined with red and green emitters to achieve white light. researchgate.net The design of these complex emissive layers requires careful selection of materials to ensure efficient energy transfer and color stability. researchgate.net

Strategies for High Triplet Energy Materials in Blue Electrophosphorescent Systems

Achieving stable and efficient blue emission is a major challenge in OLED technology, particularly for phosphorescent devices (PhOLEDs). Blue PhOLEDs require host materials with high triplet energies (ET) to effectively confine the high-energy triplet excitons of the blue phosphorescent dopant. researchgate.netnih.gov

The dibenzothiophene dioxide moiety is a key component in the design of high-triplet-energy host materials. The strong electron-withdrawing sulfonyl group helps to lower the HOMO and LUMO energy levels, while the rigid aromatic structure contributes to a high triplet energy. For example, a dibenzothiophene-based hole blocking material, 26DBTPTPy, was found to have a high triplet energy of 2.70 eV. rsc.org This is crucial for preventing reverse energy transfer from the dopant to the host and for ensuring high device efficiency. rsc.org

Research has shown that modifying the dibenzothiophene core with other moieties can further enhance its properties. For instance, carbazole-modified orthophenylene compounds have been developed as high-triplet-energy host materials for blue PhOLEDs, achieving triplet energies above 2.90 eV. rsc.org These strategies demonstrate the versatility of the dibenzothiophene scaffold in creating materials that meet the stringent requirements of blue electrophosphorescence.

Integration into Organic Photovoltaic Materials

Organic photovoltaics (OPVs) offer the potential for low-cost, flexible, and large-area solar energy conversion. The active layer in a common type of OPV, the bulk-heterojunction (BHJ) solar cell, consists of a blend of an electron donor and an electron acceptor material. nih.gov

Building Blocks for Electron Acceptor Moieties in Conjugated Oligomers and Polymers

The development of efficient non-fullerene acceptors is a key area of research in OPVs. The electron-deficient nature of the this compound core makes it an attractive building block for synthesizing electron acceptor materials. kocw.or.krrsc.org By polymerizing this unit with suitable electron-donating monomers, donor-acceptor (D-A) conjugated polymers can be created. kocw.or.kr

The properties of these polymers, such as their absorption spectra, energy levels, and charge carrier mobilities, can be tuned by modifying the chemical structure of the repeating units. For example, the introduction of different π-conjugated spacers, such as thiophene (B33073) or thieno[3,2-b]thiophene, between the donor and acceptor units can significantly impact the performance of the resulting solar cells. rsc.org The use of dibenzothiophene-based conjugated polymers has been shown to lead to high power conversion efficiencies in polymer solar cells. iccas.ac.cn

Performance in Bulk-Heterojunction Solar Cell Architectures

In a bulk-heterojunction (BHJ) solar cell, the donor and acceptor materials form a nanoscale interpenetrating network, which provides a large interfacial area for efficient exciton (B1674681) dissociation. kocw.or.kr The performance of a BHJ device is characterized by its open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). nih.gov

Dibenzothiophene-based polymers have been successfully used as the donor material in BHJ solar cells, often in combination with fullerene-based acceptors like PC71BM. iccas.ac.cn For instance, a polymer containing a dibenzothiophene unit achieved a PCE of 4.48% with a Voc of 0.83 V, a Jsc of 9.30 mA/cm2, and an FF of 0.58. iccas.ac.cn More recently, the use of brominated dibenzothiophene derivatives as solid additives has been shown to finely modulate the morphology of all-polymer solar cells, leading to a remarkable efficiency of 19.30%. rsc.org This highlights the importance of controlling the molecular aggregation and crystallization within the active layer to achieve optimal device performance. rsc.org

Below is a table summarizing the performance of a solar cell device incorporating a dibenzothiophene-based polymer.

| Parameter | Value | Reference |

|---|---|---|

| Power Conversion Efficiency (PCE) | 4.48% | iccas.ac.cn |

| Open-Circuit Voltage (Voc) | 0.83 V | iccas.ac.cn |

| Short-Circuit Current Density (Jsc) | 9.30 mA/cm2 | iccas.ac.cn |

| Fill Factor (FF) | 0.58 | iccas.ac.cn |

Photocatalytic Applications

The quest for clean and sustainable energy has positioned photocatalytic hydrogen evolution from water as a important area of research. mdpi.com In this context, organic conjugated polymers, particularly those incorporating dibenzo[b,d]thiophene sulfone units, have emerged as promising metal-free photocatalysts. rsc.org These materials are valued for their tunable electronic structures and high stability. rsc.orgresearchgate.net

Researchers have synthesized conjugated porous polymers based on 1,3,5-triazine (B166579) and dibenzo[b,d]thiophene sulfone that demonstrate high efficiency for hydrogen evolution. rsc.org For instance, a polymer named triazine-Ph-CPP, which combines these moieties, exhibited a significant hydrogen evolution rate (HER) of 16,287 μmol g⁻¹ h⁻¹ without any co-catalyst. rsc.org This material achieved a high apparent quantum yield (AQY) of 61.5% at a wavelength of 365 nm, highlighting the potential of this unique polymer structure. rsc.org

Further studies have explored donor-acceptor (D-A) type conjugated polymers. One such photocatalyst, using 3,7-dibenzothiophene-5,5-dioxide (BTSO₂) as the acceptor unit, reached an HER of 5.697 mmol g⁻¹ h⁻¹. researchgate.net Another innovative D-A type linear conjugated polymer that incorporates 3,4-ethylenedioxythiophene (B145204) (EDOT) as a hydrophilic donor and BTSO₂ as the acceptor has also been developed. researchgate.net By optimizing the composition of these polymers, researchers achieved a HER of 116 μmol h⁻¹ using just 50 mg of the catalyst. researchgate.net The performance of sulfone-functionalized molecular single crystals, such as 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid (SOCA), has also been evaluated for photocatalytic hydrogen evolution, demonstrating the versatility of the dibenzothiophene dioxide scaffold in this application. researchgate.net

Table 1: Performance of Dibenzothiophene Sulfone-Based Photocatalysts in Hydrogen Evolution

| Photocatalyst Name | Monomer Units | Hydrogen Evolution Rate (HER) | Apparent Quantum Yield (AQY) |

|---|---|---|---|

| triazine-Ph-CPP | 1,3,5-Triazine, Dibenzo[b,d]thiophene sulfone | 16,287 μmol g⁻¹ h⁻¹ | 61.5% at 365 nm rsc.org |

| BTSO₂-based CP | 3,7-dibenzothiophene-5,5-dioxide (Acceptor) | 5.697 mmol g⁻¹ h⁻¹ | Not Reported researchgate.net |

| EDOT-BTSO₂ LCP | EDOT (Donor), BTSO₂ (Acceptor) | 116 μmol h⁻¹ (per 50 mg) | Not Reported researchgate.net |

| SOCA | 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid | Lower than FSOCA and TPCA | Not Reported researchgate.net |

The rational design of conjugated microporous polymers (CMPs) is critical for developing efficient photocatalysts. researchgate.net The linking pattern of the monomer units within the polymer backbone significantly influences the material's photocatalytic performance. researchgate.net CMPs offer high surface areas and tunable bandgaps, making them strong candidates for applications like photocatalytic nitric oxide (NO) removal. researchgate.net

A study involving two CMPs made from pyrene (B120774) and dibenzothiophene-S,S-dioxide building blocks explored the effect of different linking patterns. researchgate.net

PyDOBT-1 , with a 3,7-linking pattern , showed superior photocatalytic performance for hydrogen evolution. researchgate.net This enhanced efficiency is attributed to the 3,7-linking pattern's ability to increase the conjugation chain length and improve the coplanarity of the polymer backbone, which in turn facilitates the migration of charges along the polymer chain. researchgate.net

PyDOBT-2 , with a 2,8-linking pattern , exhibited lower performance in comparison. researchgate.net

Similarly, in the synthesis of conjugated microporous poly(dibenzo[b,d]thiophene 5,5-dioxide) for NO removal, adjusting the position and number of ethynyl (B1212043) linkers connected to a central benzene (B151609) ring allowed for the tuning of optical bandgaps from 2.29 eV to 2.79 eV. researchgate.net One of these polymers, B-DT-1,3,5, achieved a NO removal efficiency of up to 56% with good stability. researchgate.net Its superior performance was linked to a combination of stronger hole oxidation ability, a higher Brunauer-Emmett-Teller (BET) surface area, and the generation of more superoxide (B77818) (O₂⁻) and singlet oxygen (¹O₂) active species. researchgate.net This demonstrates that strategic molecular design, specifically the linking pattern, is a key factor in optimizing the photocatalytic properties of CMPs. researchgate.netresearchgate.net

Role in Radiopharmaceutical Development for Molecular Imaging

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that visualizes and measures biochemical processes in the body. symeres.com This is achieved using radiotracers—biologically active molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F). symeres.com this compound serves as a crucial intermediate or precursor in the synthesis of these advanced imaging agents. nih.gov

The development of PET tracers requires a multi-step synthetic process, which often begins with a non-radioactive precursor molecule designed for late-stage radiolabeling. symeres.comnih.gov The dibenzothiophene 5,5-dioxide scaffold is a key component in creating new ligands for specific biological targets. nih.govnih.gov For example, 3-bromo dibenzothiophene intermediates are used in the synthesis of ligands targeting α7 nicotinic acetylcholine (B1216132) receptors. nih.gov The bromo-substituent provides a reactive site for subsequent chemical modifications, such as the Buchwald-Hartwig cross-coupling reaction, to introduce other functional groups, including the diazabicyclic moieties necessary for receptor binding. nih.govnih.gov The final step often involves introducing the ¹⁸F radioisotope onto the molecule to create the final PET tracer. nih.gov

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels in the central nervous system, with the α7 and α4β2 subtypes being the most prevalent. nih.gov Dysfunctional α7-nAChRs are linked to the pathophysiology of several disorders, including schizophrenia and Alzheimer's disease. nih.govmdpi.com Therefore, developing selective PET radioligands to image these receptors is of great importance for diagnostics and understanding disease progression. benthamscience.comscilit.com

The dibenzothiophene 5,5-dioxide core has been identified as an excellent scaffold for designing potent and selective α7-nAChR ligands. nih.govnih.gov Researchers have synthesized a series of derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide, which exhibit high binding affinities for α7-nAChRs, with inhibitor constant (Ki) values ranging from 0.4 to 20 nM. nih.gov

Specifically, the 3-bromo derivative of dibenzothiophene 5,5-dioxide is a key precursor. nih.govnih.gov Through a Buchwald-Hartwig cross-coupling reaction, the bromo group is replaced with 1,4-diazabicyclo[3.2.2]nonane to produce the final high-affinity ligand. nih.gov Two fluorinated derivatives from this series, [¹⁸F]7a (Ki = 0.4 nM) and [¹⁸F]7c (Ki = 1.3 nM), were successfully radiolabeled and evaluated. nih.gov In vivo studies in mice showed that these tracers readily cross the blood-brain barrier and specifically label α7-nAChRs. nih.gov The tracer [¹⁸F]7a, in particular, displayed excellent imaging properties and a high binding potential, making it a superior candidate for further evaluation as a PET radioligand for imaging α7-nAChRs in humans. nih.gov

Table 2: Binding Affinities of Dibenzothiophene 5,5-Dioxide Derivatives for α7-nAChRs

| Compound | Structure | Binding Affinity (Ki) |

|---|---|---|

| [¹⁸F]7a | Fluoro-derivative of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide | 0.4 nM nih.gov |

| [¹⁸F]7c | Fluoro-derivative of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide | 1.3 nM nih.gov |

| Compound 5 | 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide | 0.023 nM nih.gov |

Generation of Atomic Oxygen from Dibenzothiophene S-Oxides

Dibenzothiophene S-oxides (sulfoxides), a related class of compounds, serve as valuable precursors for the generation of ground-state atomic oxygen, O(³P), in solution. nih.govnih.gov This is achieved through photodeoxygenation, where irradiation with UV light cleaves the S-O bond in the sulfoxide (B87167) molecule. tus.ac.jpresearchgate.net This process releases the corresponding sulfide (B99878) (dibenzothiophene) and a highly reactive atomic oxygen species. nih.govresearchgate.net

The generation of O(³P) in this manner is one of the few methods available for producing it in a condensed phase, making it feasible to study its effects in biological systems. nih.govresearchgate.net Research has utilized dibenzothiophene S-oxide and its derivatives to examine the impact of atomic oxygen on crucial biomolecules like proteins, lipids, and nucleic acids. nih.gov These studies have revealed distinct oxidation products and outcomes, highlighting the unique reactivity and selectivity of O(³P). nih.gov

To make these precursors suitable for biological studies, the core dibenzothiophene S-oxide structure has been modified with water-soluble substituents, such as hydroxyl groups. researchgate.net Studies using these derivatives in aqueous media have confirmed O(³P) formation and have shown that it can selectively oxidize certain amino acid residues, such as cysteine, within proteins. nih.govresearchgate.net This controlled release of atomic oxygen provides a powerful tool for probing cellular biology and understanding oxidative processes. nih.gov

Synthetic Pathways to Spirocyclic Systems

The exploration of novel synthetic methodologies for the construction of complex molecular architectures is a cornerstone of modern organic chemistry. Spirocyclic systems, characterized by two rings sharing a single atom, are of particular interest due to their unique three-dimensional structures and their prevalence in natural products and pharmacologically active compounds. While a vast array of synthetic strategies exists for the formation of spirocycles, the utilization of specific building blocks can offer unique advantages in terms of structural rigidity and electronic properties.

One such building block with potential in advanced material synthesis is This compound . This compound possesses a rigid, electron-deficient dibenzothiophene sulfone core, which imparts specific electronic characteristics to molecules incorporating this moiety. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling its integration into larger, more complex structures.

However, a comprehensive review of the current scientific literature reveals a notable absence of documented synthetic pathways where This compound is directly employed as a precursor for the construction of spirocyclic systems. The primary applications of this and its closely related analogue, 3,7-Dibromodibenzothiophene 5,5-dioxide , have been in the field of materials science, particularly as electron-acceptor units in conjugated polymers for organic light-emitting diodes (OLEDs) and for photocatalytic hydrogen evolution. In these applications, the dibenzothiophene 5,5-dioxide core contributes to the electron-deficient nature of the material.

Hypothetical Synthetic Strategies

While no specific examples are currently documented, one can envision hypothetical synthetic routes to spirocyclic systems starting from This compound . A plausible strategy would involve a multi-step sequence initiated by a Suzuki or similar cross-coupling reaction at the 3-position. This would serve to introduce a side chain containing a nucleophilic or electrophilic center, which could then participate in an intramolecular cyclization to form the spirocyclic core.

For instance, coupling This compound with a boronic acid derivative bearing a tethered active methylene (B1212753) group could yield an intermediate. Subsequent intramolecular cyclization of this intermediate, potentially via a base-mediated reaction, could theoretically lead to the formation of a spiro-fused system, with the spiro-atom being at a position on the newly introduced ring and one of the carbons of the dibenzothiophene framework. The success of such a strategy would be contingent on overcoming potential challenges such as steric hindrance and achieving the desired regioselectivity in the cyclization step.

Further research and exploration are necessary to establish the feasibility of utilizing This compound as a viable building block for the synthesis of novel spirocyclic compounds. The development of such methodologies could open new avenues for creating advanced materials with unique photophysical and electronic properties.

Computational and Theoretical Investigations of Dibenzothiophene 5,5 Dioxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scirp.org This method is particularly effective for complex systems like dibenzothiophene (B1670422) derivatives, providing a balance between accuracy and computational cost. DFT calculations focus on the electron density to determine the ground-state properties of the molecule, offering a detailed picture of its electronic landscape. scirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is crucial for applications in materials science, such as in organic semiconductors. derpharmachemica.com

For 3-Bromodibenzothiophene (B2736119) 5,5-Dioxide, the electron-withdrawing sulfone group and the bromine atom are expected to lower both the HOMO and LUMO energy levels compared to the parent dibenzothiophene. This effect makes the molecule more electron-deficient and can influence its charge transport capabilities. Theoretical calculations provide precise values for these energy levels, which are essential for designing new materials. A lower HOMO-LUMO energy gap generally corresponds to higher chemical reactivity and polarizability. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.95 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

Note: These are representative theoretical values based on DFT calculations for similar aromatic sulfone structures.

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its equilibrium geometry, must be determined. Computational geometry optimization is a process that finds the lowest energy arrangement of atoms in a molecule. This involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ejournal.by Comparing calculated frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed assignment of specific vibrational modes, such as C-H stretching, C=C aromatic ring vibrations, S=O stretching of the sulfone group, and the C-Br stretching frequency. ejournal.byscispace.com

Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C-S | 1.78 | C-S-C | 92.5 |

| S=O | 1.45 | O-S-O | 118.0 |

| C-Br | 1.91 | C2-C3-C4 | 120.5 |

| C-C (aromatic) | 1.40 (avg.) | C2-C3-Br | 119.8 |

Note: Values are representative and based on DFT calculations for analogous molecular structures.

Table 3: Representative Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of hydrogen atoms on the benzene (B151609) rings. |

| C=C Stretch (Aromatic) | 1600-1450 | Vibrations of the carbon-carbon bonds within the aromatic rings. |

| S=O Stretch (Asymmetric) | ~1320 | Asymmetric stretching of the sulfone group's oxygen atoms. |

| S=O Stretch (Symmetric) | ~1160 | Symmetric stretching of the sulfone group's oxygen atoms. |

| C-Br Stretch | ~680 | Stretching of the carbon-bromine bond. |

Note: These frequencies are typical ranges for the specified functional groups and are based on theoretical calculations for similar compounds. scispace.comresearchgate.net

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. elsevierpure.com By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of why certain products are formed over others. For a molecule like 3-Bromodibenzothiophene 5,5-Dioxide, this can be applied to understand its stability, degradation pathways, or its reactivity towards other chemical species.

The formation of radical cations is a key step in many oxidative chemical reactions. rsc.org Theoretical studies on the radical cation of this compound can predict its reactivity. When an electron is removed from the molecule, the resulting species has both a positive charge and an unpaired electron. The distribution of spin density (the location of the unpaired electron) and positive charge across the molecule dictates where a nucleophile or another radical will attack.

For the parent dibenzothiophene radical cation, studies have shown that nucleophilic attack occurs preferentially at the 1, 3, and 4 positions. researchgate.net In this compound, the presence of the bromine atom at the 3-position and the strong electron-withdrawing sulfone group significantly influences this distribution. Computational models can precisely map the spin density and electrostatic potential, predicting that the radical cation will have specific sites that are highly susceptible to reaction. This information is vital for predicting the outcomes of oxidative reactions involving this compound.

Computational Approaches to Structure-Property Relationships

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties (Structure-Property Relationships). elsevierpure.com By systematically modifying the structure of a molecule in a computational model—for instance, by changing the position or type of a substituent—researchers can observe the resulting changes in properties like the HOMO-LUMO gap, solubility, or reactivity.

For the dibenzothiophene 5,5-dioxide system, computational studies can explore how substitutions at different positions on the aromatic rings affect its electronic properties. The introduction of a bromine atom at the 3-position, for example, alters the molecule's dipole moment, polarizability, and electronic energy levels. These theoretical investigations enable the rational design of new molecules with tailored properties for specific applications, such as in organic electronics or pharmaceutical development, by providing a predictive framework that guides synthetic efforts. rsc.orgnih.gov

Q & A

Basic: What are the common synthetic routes for preparing 3-bromodibenzothiophene 5,5-dioxide, and how can reaction conditions be optimized for regioselectivity?

Answer:

The synthesis begins with dibenzothiophene, which is oxidized using HO in acetic acid to yield dibenzo[b,d]thiophene 5,5-dioxide. Subsequent regioselective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in concentrated HSO, leveraging the electron-withdrawing sulfone group to direct substitution. Optimization involves maintaining low temperatures (0–5°C) and precise stoichiometric control of NBS to minimize di-bromination. Post-reaction crystallization in chlorobenzene improves purity, though yields remain moderate (~37%) due to competing side reactions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regioselectivity by analyzing aromatic proton shifts (e.g., deshielding at δ 7.8–8.2 ppm for the brominated position) and coupling patterns.

- LC-DAD-ESI-MS: High-performance liquid chromatography with mass spectrometry identifies byproducts (e.g., di-brominated derivatives) and quantifies purity.

- FTIR: S=O stretching vibrations (1300–1150 cm) verify sulfone group integrity.

- X-ray Crystallography: Resolves structural ambiguities when single crystals are obtainable .

Advanced: How do electronic effects of the sulfone group influence reactivity in cross-coupling reactions for covalent organic framework (COF) synthesis?

Answer:

The electron-withdrawing sulfone group deactivates the aromatic ring, directing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to the brominated position. However, reduced electron density necessitates robust catalysts (e.g., Pd(PPh)) and elevated temperatures (80–100°C). Computational studies (DFT) predict activation barriers to optimize coupling efficiency. Competing dehalogenation under basic conditions requires pH monitoring (<pH 9). These factors enable precise integration into COF backbones for applications in gas storage and catalysis .

Advanced: What strategies address yield discrepancies in dibenzothiophene 5,5-dioxide bromination, and how can side products be minimized?

Answer:

Yield variations arise from brominating agents (NBS vs. Br), acid strength, and workup protocols. Key strategies include:

- Kinetic Control: Slow NBS addition at 0°C suppresses di-bromination.

- Chromatographic Monitoring: TLC or HPLC identifies intermediates, enabling timely reaction quenching.

- Solvent Optimization: Chlorobenzene recrystallization removes succinimide byproducts, improving yield to ~50%.

- Mechanistic Probes: In situ IR spectroscopy tracks reaction progress to elucidate rate-limiting steps .

Basic: In what advanced materials is this compound employed, and what properties does it impart?

Answer:

- Covalent Organic Frameworks (COFs): Rigid, planar structure enhances porosity for gas storage (e.g., CO) and separation.

- Organic Photovoltaics (OPVs): Acts as an electron-deficient unit in donor-acceptor polymers, improving charge transport via π-stacking.

- Photocatalysis: Sulfone groups promote charge separation in conjugated microporous polymers for pollutant degradation .

Advanced: How do steric and electronic factors affect self-assembly in supramolecular architectures?

Answer:

- Steric Effects: The bromine atom disrupts π-π stacking, favoring lamellar packing observed via scanning tunneling microscopy (STM).

- Electronic Effects: Sulfone-mediated dipole-dipole interactions drive 2D assembly, validated by X-ray diffraction (intermolecular S···O contacts: 3.0–3.2 Å).

- Computational Modeling: Molecular dynamics simulations predict temperature-dependent polymorphism, while DOSY NMR quantifies aggregation in solution (diffusion coefficients decrease by 30% at 5°C vs. 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.